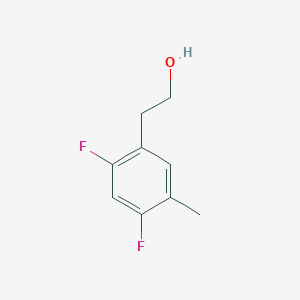
2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the selective fluorination of a precursor compound using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure the selective introduction of fluorine atoms without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, reduction, and purification to obtain the desired product with high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine substitution on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-methylphenyl)ethan-1-ol
- 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one
Comparison: Compared to similar compounds, 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
QORPURSVLHCMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13269851.png)

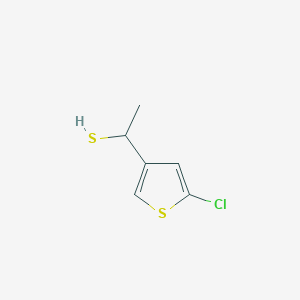
![2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid](/img/structure/B13269884.png)
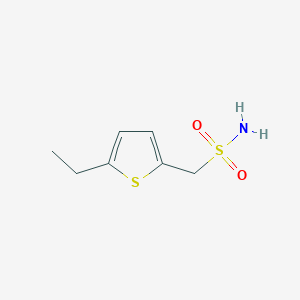
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13269906.png)
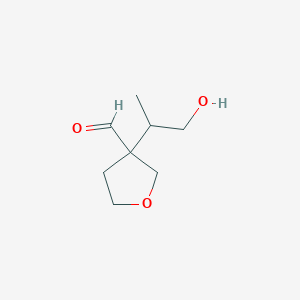
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid](/img/structure/B13269921.png)

![2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13269944.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13269947.png)
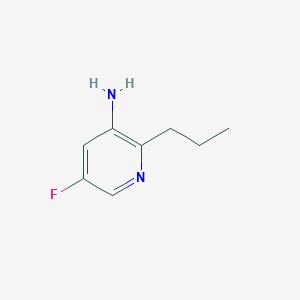
![2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid](/img/structure/B13269955.png)
![6-Methoxyspiro[2.5]octane-1-carboxylic acid](/img/structure/B13269958.png)
